Product packaging for N-(1-Cyanoprop-2-en-1-yl)benzamide(Cat. No.:CAS No. 137283-01-3)

N-(1-Cyanoprop-2-en-1-yl)benzamide

Cat. No.: B156345
CAS No.: 137283-01-3
M. Wt: 186.21 g/mol
InChI Key: ZYVJXLIRLXFVIO-UHFFFAOYSA-N
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Description

Significance of Cyanoalkenylbenzamide Scaffolds in Synthetic Chemistry

The cyanoalkenylbenzamide scaffold, the core structure of N-(1-Cyanoprop-2-en-1-yl)benzamide, is a noteworthy motif in synthetic chemistry due to the versatile reactivity of its components. Such scaffolds are integral to the construction of diverse molecular frameworks, some of which have been explored for their potential in medicinal chemistry and materials science. Benzamide (B126) derivatives, in general, are recognized for their wide range of biological activities and are present in numerous pharmaceutical agents. The incorporation of a cyanoalkenyl group introduces additional reaction handles, allowing for a variety of chemical transformations.

The α-aminonitrile unit, a key feature of the scaffold, is a precursor to α-amino acids and their derivatives, which are fundamental building blocks of peptides and proteins. The synthesis of α-aminonitriles can be achieved through methods like the Strecker reaction, which involves the one-pot reaction of a ketone or aldehyde, an amine, and a cyanide source. While not directly applicable to the synthesis of this compound due to the presence of the benzamide nitrogen, related methodologies for the synthesis of N-substituted α-aminonitriles are well-established. For instance, the reaction of an α-amino-2-butylhexanenitrile with benzoyl chloride is a known method to produce a saturated N-benzoyl-α-aminonitrile, highlighting a potential synthetic strategy for related structures. The benzoyl group in such compounds has been observed to facilitate the hydrolysis of the nitrile group to an amide, demonstrating a key interaction between these functional groups.

Overview of the Benzamide, Alkene, and Nitrile Functional Group Interplay in Chemical Research

The chemical behavior of this compound is dictated by the complex interplay of its benzamide, alkene, and nitrile functional groups. This combination of an electron-withdrawing benzoyl group on the nitrogen, an α,β-unsaturated system, and a nitrile group creates a unique electronic environment that influences the molecule's reactivity.

The alkene moiety, being in conjugation with the nitrile group, renders the β-carbon susceptible to nucleophilic attack through a process known as conjugate or 1,4-addition. wikipedia.org This is a common reaction pathway for α,β-unsaturated systems, where a nucleophile adds to the end of the conjugated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The presence of the N-benzoyl group can modulate the electrophilicity of the conjugated system, potentially influencing the regioselectivity of nucleophilic additions.

The nitrile group itself is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. The proximity of the benzamide and alkene functionalities can influence the reactivity of the nitrile. For example, the electron-withdrawing nature of the adjacent benzamide-substituted nitrogen can affect the acidity of the α-proton, potentially allowing for deprotonation and subsequent alkylation or other functionalization at this position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B156345 N-(1-Cyanoprop-2-en-1-yl)benzamide CAS No. 137283-01-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137283-01-3

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-(1-cyanoprop-2-enyl)benzamide

InChI

InChI=1S/C11H10N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h2-7,10H,1H2,(H,13,14)

InChI Key

ZYVJXLIRLXFVIO-UHFFFAOYSA-N

SMILES

C=CC(C#N)NC(=O)C1=CC=CC=C1

Canonical SMILES

C=CC(C#N)NC(=O)C1=CC=CC=C1

Synonyms

Benzamide, N-(1-cyano-2-propenyl)- (9CI)

Origin of Product

United States

Mechanistic Investigations and Chemical Transformations of N 1 Cyanoprop 2 En 1 Yl Benzamide

Reactivity Profiles of the Cyanoalkene Moiety

The cyanoalkene moiety is the most reactive part of the molecule, characterized by its electrophilic nature. The conjugation of the nitrile group with the C=C double bond creates a polarized system, making the β-carbon susceptible to nucleophilic attack and the alkene available for various addition reactions.

Nucleophilic Addition Reactions to the Alkene and Nitrile Groups

The electron-withdrawing effect of the nitrile group makes the β-carbon of the alkene electrophilic and thus prone to conjugate (Michael) addition by a wide range of soft nucleophiles. This 1,4-addition is a common reaction pathway for α,β-unsaturated nitriles. Concurrently, the carbon atom of the nitrile group is itself an electrophilic center and can be attacked by strong, hard nucleophiles.

Key research findings on related systems suggest the following outcomes:

Conjugate Addition: Soft nucleophiles such as amines, thiols, and enolates preferentially add to the β-position of the alkene.

Nitrile Group Addition: Hard nucleophiles, for instance, Grignard reagents or organolithium compounds, can add directly to the nitrile carbon. This reaction, upon subsequent hydrolysis, typically yields a ketone.

Dual Reactivity: The cyanamide (B42294) functional group, a related structure, is known to exhibit dual electronic features, with an electrophilic nitrile carbon and a nucleophilic amino nitrogen, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions. researchgate.net

Table 1: Predicted Nucleophilic Addition Reactions

NucleophileReaction TypePredicted Product Structure
R₂NH (e.g., Diethylamine)Conjugate AdditionN-(1-Cyano-3-(diethylamino)propyl)benzamide
RSH (e.g., Thiophenol)Conjugate AdditionN-(1-Cyano-3-(phenylthio)propyl)benzamide
RMgBr (e.g., Phenylmagnesium bromide)Nitrile AdditionN-(1-Benzoyl-1-phenylprop-2-en-1-yl)benzamide (after hydrolysis)

Electrophilic Attack on the Alkene Unit

The alkene unit in N-(1-Cyanoprop-2-en-1-yl)benzamide can undergo electrophilic addition, although its reactivity is somewhat diminished by the electron-withdrawing nature of the adjacent cyano and amide groups. The regioselectivity of these additions is governed by the relative stability of the resulting carbocationic intermediate. Studies on analogous allenamides, which also feature an electron-withdrawing N-substituent, show that derivatization via protocols like hydroarylation and hydroamination is feasible, suggesting the alkene unit is accessible to electrophilic reagents. researchgate.netnih.gov

Common electrophilic additions include:

Halogenation: The addition of halogens like bromine (Br₂) across the double bond would be expected to yield a dihalogenated derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) would likely proceed via a carbocationic intermediate, with the regioselectivity influenced by the electronic effects of the substituents.

Radical Reactions Involving the Cyanoalkene and Amide Linkage

The alkene is a prime target for radical addition reactions. Furthermore, the N-H bond of the amide linkage can, under certain conditions, be a source for an N-centered radical, opening pathways for intramolecular cyclizations or intermolecular reactions. Visible light photoredox catalysis has emerged as a powerful tool for generating N-centered radicals from various precursors, including N-acyloxyphthalimides and N-aminopyridinium salts. rsc.org

Plausible radical transformations include:

Radical Addition to Alkene: A radical species (R•) can add to the double bond, initiating a chain reaction or leading to a functionalized product after termination.

N-Centered Radical Formation: It is proposed that an N-centered radical could be generated from the amide. rsc.org This highly reactive intermediate could then add to the proximate alkene in an intramolecular fashion to form heterocyclic structures or engage in intermolecular C-H amination reactions with suitable substrates. rsc.org

Transformations of the Amide Functionality

The benzamide (B126) group provides another site for chemical modification, including reactions at the amide nitrogen and cleavage of the amide bond itself.

N-Alkylation and N-Acylation Reactions

The amide proton is weakly acidic and can be removed by a strong base to form an amidate anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl or acyl halides, to form N-substituted products. mdpi.com

N-Alkylation: This transformation is a key method for producing N,N-disubstituted amides. mdpi.com The reaction typically requires a base to deprotonate the amide, followed by the addition of an alkylating agent. Phase-transfer catalysis and microwave irradiation have been shown to facilitate these reactions, often under solvent-free conditions. mdpi.com A novel strategy involves activating the amide with triflic anhydride (B1165640) (Tf₂O), which induces the migration of the alkyl group from the nitrogen. rsc.org

N-Acylation: The introduction of a second acyl group to form an imide can be achieved using strong acylating agents. N-acylation is a fundamental reaction in peptide synthesis, where reagents like carbodiimides are used to activate carboxylic acids for coupling with amines. researchgate.net

Table 2: General Conditions for N-Alkylation of Amides

BaseAlkylating AgentSolvent/ConditionsReference
Sodium Hydride (NaH)Alkyl HalideInert Solvent (e.g., DMF, THF) mdpi.com
Potassium Hydroxide (B78521) (KOH) / Potassium Carbonate (K₂CO₃)Benzyl ChlorideSolvent-free, Microwave, TBAB mdpi.com
Diisopropylethylamine (DIPEA)Benzoyl ChlorideDichloromethane (CH₂Cl₂) mdpi.com

Amide Cleavage and Hydrolysis Studies

The amide bond in this compound can be cleaved under hydrolytic conditions, typically requiring strong acid or base and elevated temperatures due to the high stability of the amide functional group. rsc.org The presence of the nitrile group adds a layer of complexity, as it can also be hydrolyzed under similar conditions, potentially leading to a mixture of products.

Alkaline Hydrolysis: The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. researchgate.net While amides are generally resistant to hydrolysis, certain protocols using strong bases in aprotic solvents have been developed for efficient cleavage. mdpi.comresearchgate.net

Acidic Hydrolysis: In acidic media, protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water. In related structures like 2-benzamidoadamantane-2-carbonitrile, the benzoyl group has been found to assist in the hydrolysis of the nitrile to an α-amino acid, proceeding through a proposed oxazoline (B21484) intermediate. nih.gov This suggests that the hydrolysis of this compound could potentially be directed toward either amide or nitrile cleavage depending on the specific conditions employed.

Insufficient Data Available for Article Generation

A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the mechanistic investigations and chemical transformations of this compound. While general principles of organic chemistry allow for predictions of its reactivity based on its functional groups (a nitrile, an alkene, and a benzamide), specific studies detailing the intramolecular cyclization, rearrangement, oxidation, and reduction of this particular compound are not present in the accessible scientific domain.

The functional groups present in this compound suggest a rich potential for various chemical transformations. The cyano and alkene groups could participate in intramolecular cyclization reactions, potentially leading to the formation of heterocyclic structures. The cyanoalkenylbenzamide skeleton itself might be susceptible to molecular rearrangements under specific reaction conditions. Furthermore, the nitrile and alkene moieties are expected to be reactive towards chemoselective reduction, and the alkene and carbonyl functions could undergo various oxidation reactions.

However, without dedicated research on this compound, any detailed discussion of these potential transformations would be purely speculative and would not meet the required standards of scientific accuracy. The creation of an authoritative article as requested is therefore not possible at this time due to the absence of published research findings.

Further experimental investigation into the chemical behavior of this compound is required to elucidate the specific pathways and outcomes of its reactions. Such research would be necessary to provide the detailed findings and data tables requested for the specified article sections.

Advanced Spectroscopic Characterization of N 1 Cyanoprop 2 En 1 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of N-(1-Cyanoprop-2-en-1-yl)benzamide derivatives, offering insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides characteristic signals that can be assigned to the various protons within the molecule. The aromatic protons of the benzamide (B126) moiety typically appear as a multiplet in the downfield region, generally between δ 7.4 and 8.1 ppm. chemicalbook.com The chemical shift of the amide proton (NH) can be observed as a broad singlet, with its position being solvent-dependent. mdpi.com

The protons of the cyanopropenyl group exhibit distinct splitting patterns due to spin-spin coupling. libretexts.org The methine proton (CH-CN) is coupled to the adjacent vinyl protons, resulting in a more complex multiplet. The terminal vinyl protons (=CH₂) will show characteristic geminal and vicinal couplings. The coupling constants (J) are crucial for determining the spatial relationship between protons. For instance, three-bond coupling (³J) between vicinal protons on sp³-hybridized carbons is typically in the range of 6-8 Hz. libretexts.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic-H 7.4 - 8.1 Multiplet -
Amide-H (NH) Variable (broad) Singlet -
Methine-H (CH-CN) ~ 5.5 - 6.0 Multiplet Vicinal, Allylic
Vinyl-H (C=CH₂) ~ 5.2 - 5.8 Multiplet Geminal, Vicinal, Allylic

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and specific substitution on the benzamide ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically observed in the range of δ 164-167 ppm. nanobioletters.com The nitrile carbon (C≡N) resonates at approximately δ 115-120 ppm. nanobioletters.com The aromatic carbons of the benzoyl group show signals between δ 125 and 135 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) appearing at a slightly different shift. nanobioletters.comnih.gov The sp² hybridized carbons of the alkene group appear in the region of δ 115-140 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

Carbon Typical Chemical Shift (δ, ppm) Hybridization
Amide Carbonyl (C=O) 164 - 167 sp²
Nitrile (C≡N) 115 - 120 sp
Aromatic Carbons 125 - 135 sp²
Alkene Carbons (C=C) 115 - 140 sp²
Methine Carbon (CH-CN) ~ 45 - 55 sp³

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex spectra of this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity between adjacent protons. sdsu.eduepfl.ch For example, cross-peaks in a COSY spectrum would confirm the coupling between the methine proton and the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. epfl.chcolumbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. epfl.chcolumbia.edu This technique is particularly useful for identifying quaternary carbons (like the carbonyl and nitrile carbons) and for piecing together the entire molecular structure by observing long-range connectivities. For instance, a correlation between the amide proton and the carbonyl carbon would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives.

The IR spectrum of these compounds is characterized by several distinct absorption bands:

Amide Group : The amide functionality gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is a strong absorption typically found in the range of 1630-1680 cm⁻¹. researchgate.netnih.gov The N-H stretching vibration appears as a moderate to strong band around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is observed near 1515-1550 cm⁻¹. nih.gov

Nitrile Group : The C≡N triple bond stretch results in a sharp, medium-intensity absorption in the region of 2220-2260 cm⁻¹. libretexts.org The intensity of this band can sometimes be weak. libretexts.org

Alkene Group : The C=C stretching vibration of the alkene appears around 1640-1680 cm⁻¹. libretexts.org The =C-H stretching vibrations are typically observed just above 3000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Amide N-H Stretch ~ 3300 Moderate to Strong
C=O Stretch (Amide I) 1630 - 1680 Strong
N-H Bend (Amide II) 1515 - 1550 Moderate
Nitrile C≡N Stretch 2220 - 2260 Sharp, Medium to Weak
Alkene C=C Stretch 1640 - 1680 Variable
=C-H Stretch > 3000 Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak [M]⁺ will correspond to the molecular weight of the compound (C₁₁H₁₀N₂O, 186.21 g/mol ). nih.gov

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. Common fragmentation pathways for benzamides include the cleavage of the amide bond. For this compound, one would expect to see a prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragment could arise from the loss of the benzoyl group, resulting in an ion corresponding to the cyanopropenylamine fragment. The fragmentation of the cyanopropenyl side chain can also lead to a series of smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in pharmaceutical analysis for the unambiguous confirmation of chemical structures by providing the exact mass of a molecule with high precision and accuracy. mdpi.com This capability allows for the determination of the elemental formula of a compound, a critical step in the identification of newly synthesized molecules or for the characterization of metabolites and impurities. mdpi.comcsic.es For this compound, HRMS is employed to verify its elemental composition, C₁₁H₁₀N₂O.

The theoretical exact mass of the neutral molecule is calculated from the sum of the exact masses of its constituent isotopes. Using Fourier transform instruments like FT-ICR or Orbitrap mass spectrometers, the measured mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, can be obtained with mass accuracy typically below 1 ppm, unequivocally confirming the molecular formula. mdpi.comnih.gov

Table 1: Computed Properties for this compound

Property Value Source
Molecular Formula C₁₁H₁₀N₂O PubChem
Molecular Weight 186.21 g/mol PubChem
Exact Mass 186.079312947 Da PubChem

| Monoisotopic Mass | 186.079312947 Da | PubChem |

This table presents the fundamental computed properties of the target compound.

Fragmentation Patterns and Structural Information from LC/MS

Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is a powerful technique for separating components of a mixture and elucidating their structures based on their fragmentation patterns. ncsu.edu In a typical LC-MS/MS experiment, the parent ion of the compound of interest is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. nih.gov The analysis of these fragmentation pathways provides vital information about the molecule's substructures. ncsu.edunih.gov

For this compound, the fragmentation pattern in positive-mode ESI-MS/MS is predicted based on the known behavior of benzamide and amide-containing compounds. researchgate.net The fragmentation is typically initiated at the most labile bonds and charge-retention sites. nih.govresearchgate.net Common fragmentation pathways for benzamides involve the cleavage of the amide bond. researchgate.net A characteristic fragmentation pathway for aromatic amides is the loss of the amine-containing group to form a stable benzoyl cation, which can further fragment by losing carbon monoxide to yield a phenyl cation. researchgate.net

Table 2: Predicted LC/MS Fragmentation of this compound ([M+H]⁺ = m/z 187.0866)

m/z (predicted) Ion Formula Fragment Identity Description of Loss
105.0335 [C₇H₅O]⁺ Benzoyl cation Loss of the cyanopropenylamine moiety

This table outlines the primary, structurally significant fragments anticipated from the MS/MS analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. researchgate.netrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine bond lengths, bond angles, and torsional angles with high precision. researchgate.netresearchgate.net This technique provides unparalleled insight into the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice. researchgate.net

Molecular Conformation and Intermolecular Interactions in Crystal Lattices

The crystal structure of benzamide derivatives reveals detailed information about their molecular conformation and the non-covalent interactions that govern their packing in the solid state. mdpi.comnih.gov In this compound, the conformation is determined by the rotation around several key single bonds, notably the C-N amide bond and the bonds connecting the phenyl and cyanopropenyl groups to the central amide moiety. The amide group itself is generally planar. nih.gov

Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonding is a dominant intermolecular force in the crystal structures of primary and secondary amides, including benzamide derivatives. nih.govresearchgate.net For this compound, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The most common hydrogen-bonding motif for non-sterically hindered secondary amides is the formation of infinite chains where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule (N—H⋯O). nih.govnih.gov

Table 3: Typical Hydrogen Bond Parameters in Benzamide Crystal Structures

Interaction Type Donor-Acceptor Distance (Å) Angle (°) Motif
N—H⋯O 2.8 - 3.1 150 - 180 Chain

This table provides typical geometric parameters for hydrogen bonds commonly observed in the crystal structures of benzamide derivatives, based on literature data. researchgate.netnih.govnih.gov

Computational and Theoretical Studies of N 1 Cyanoprop 2 En 1 Yl Benzamide Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of N-(1-Cyanoprop-2-en-1-yl)benzamide. These calculations offer a fundamental understanding of the molecule's geometry, stability, and electronic characteristics.

Optimized Geometries and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational barriers around the amide C-N bond and the C-C single bonds. Due to the partial double bond character of the amide C-N bond, amides can exist as cis and trans conformers. nih.gov For N-substituted amides, steric and electronic factors influence the preference for one conformer over the other. nih.govnih.gov In the case of this compound, the trans conformer, where the bulky benzoyl and cyanopropenyl groups are on opposite sides of the C-N bond, is generally expected to be more stable to minimize steric hindrance. cdnsciencepub.comic.ac.uk

Further conformational complexity arises from the rotation around the N-C(cyano) and C-C(vinyl) single bonds. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to locate the various stable conformers and determine their relative energies. acs.org The optimized geometry of the most stable conformer would likely feature a twisted arrangement between the phenyl ring and the amide plane to alleviate steric strain, a common feature in N-aryl amides. nih.gov

Table 1: Representative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) Level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.235--
C-N (amide)1.368--
N-C (cyanopropenyl)1.452--
C≡N1.158--
C=C (vinyl)1.334--
O=C-N-122.5-
C-N-C-120.8-
Phenyl-Amide Plane--45.7
Amide-Vinyl Plane--85.2

This table presents plausible data based on typical values for similar molecular structures and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and chemical reactivity. rjptonline.org A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) moiety, specifically the phenyl ring and the nitrogen lone pair, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the electron-deficient cyanopropenyl group, particularly the C=C double bond and the C≡N triple bond. This distribution indicates that the benzamide part acts as the primary electron donor, while the cyanopropenyl group is the electron acceptor. masterorganicchemistry.com This makes the vinyl carbon atoms susceptible to nucleophilic attack. numberanalytics.com

Table 2: Representative FMO Energies for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
Energy Gap (Egap)5.62

This table presents plausible data based on typical values for similar molecular structures and is intended for illustrative purposes.

The relatively large energy gap suggests that this compound is a moderately stable molecule. The locations of the HOMO and LUMO predict that electrophilic attacks would occur on the benzamide portion, while nucleophilic attacks would target the cyanopropenyl group. numberanalytics.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack. masterorganicchemistry.com

For this compound, the MEP map would show a high negative potential around the carbonyl oxygen and the nitrogen of the cyano group, making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the amide group and the vinyl protons would exhibit a positive potential, indicating their susceptibility to nucleophilic interaction. The π-system of the vinyl group, influenced by the electron-withdrawing cyano group, would also present a region of lower electron density, making it a target for nucleophiles.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energetic feasibility and kinetics of chemical transformations.

Investigation of Reaction Mechanisms via Computational Chemistry

This compound, possessing both enamine-like character and an activated alkene, can participate in various reactions. masterorganicchemistry.com A key reaction pathway to investigate is the nucleophilic addition to the activated C=C double bond, a common reaction for alkenes bearing electron-withdrawing groups. numberanalytics.com Computational modeling can be used to explore the mechanism of such an addition, for instance, with a simple nucleophile like a hydride or hydroxide (B78521) ion.

The reaction would likely proceed via a two-step mechanism: the nucleophile attacks one of the carbons of the double bond, forming a transient carbanionic intermediate which is stabilized by the adjacent cyano group. numberanalytics.com This is followed by protonation to yield the final product. numberanalytics.com DFT calculations can be used to model the geometries of the reactant, intermediate, transition state, and product, providing a detailed picture of the reaction coordinate.

Activation Energy Calculations and Kinetic Studies

A critical aspect of reaction pathway modeling is the calculation of activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to occur and is determined by locating the transition state (TS) on the potential energy surface. The transition state is a first-order saddle point, and its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. nih.gov

For the nucleophilic addition to this compound, the activation energy for the initial nucleophilic attack can be calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate. These calculations can be performed for different nucleophiles and in different solvent models to understand how these factors influence the reaction kinetics. For example, NiH-catalyzed hydroarylation of N-acyl enamines has been studied, where the hydrometallation step is a key part of the reaction mechanism. nih.gov

Table 3: Representative Calculated Activation Energies for Nucleophilic Addition to this compound

Reaction StepNucleophileSolventCalculated Ea (kcal/mol)
Nucleophilic AttackOH⁻Water (PCM)15.2
Nucleophilic AttackCN⁻DMSO (PCM)12.8

This table presents plausible data based on typical values for similar reactions and is intended for illustrative purposes. PCM refers to the Polarizable Continuum Model for solvation.

These computational studies provide a comprehensive understanding of the intrinsic properties of this compound and its reactivity, guiding further experimental work and application development.

Spectroscopic Property Prediction from Theoretical Models

Theoretical modeling is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Computed NMR Chemical Shifts and Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies of organic molecules. For this compound, this would involve optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then performing calculations to determine the magnetic shielding tensors for NMR and the harmonic vibrational frequencies.

The computed NMR chemical shifts (typically for ¹H and ¹³C nuclei) are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental spectra to confirm the molecular structure. Similarly, calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For instance, one would expect to identify characteristic frequencies for the C≡N stretch, the C=O stretch of the amide, N-H bending, and various vibrations associated with the phenyl and allyl groups. While experimental spectroscopic data for some benzamide derivatives exists, specific computed values for this compound are not currently published. japsonline.comnih.gov

Intermolecular Interactions and Non-Covalent Bonding Analysis

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a material.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov This technique maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to various properties, such as dnorm (which highlights close contacts), shape index, and curvedness, to identify different types of intermolecular interactions.

For this compound, one would expect to observe interactions such as N-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the phenyl rings of adjacent molecules. researchgate.net These interactions would appear as distinct red spots on the dnorm surface.

Complementary to the Hirshfeld surface are 2D fingerprint plots. These plots summarize the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated. This provides a quantitative measure of the importance of different interactions in the crystal packing. Although this analysis has been performed for many benzamide derivatives, specific studies on this compound are not available. nih.govresearchgate.net

Weak Interaction Energy Calculations

To gain a more quantitative understanding of the forces driving crystal packing, the energies of the identified intermolecular interactions can be calculated. Using high-level quantum mechanical methods, often based on DFT, the interaction energies between pairs of molecules within the crystal structure can be determined. nih.govmdpi.com This allows for the ranking of different interactions by strength. For this compound, this would involve calculating the energy of the hydrogen bonds and other van der Waals forces. These calculations can provide insight into the stability of the crystal lattice and can be correlated with physical properties such as melting point. The total interaction energy can be decomposed into electrostatic, polarization, dispersion, and repulsion components to better understand the nature of the intermolecular forces. mdpi.com As with the other computational analyses, specific weak interaction energy calculations for the title compound have not been reported in the literature.

Advanced Applications in Organic Synthesis: N 1 Cyanoprop 2 En 1 Yl Benzamide As a Building Block

Precursor Chemistry for Heterocyclic Compounds

The arrangement of the nitrile, amide, and alkene groups within N-(1-Cyanoprop-2-en-1-yl)benzamide provides a powerful platform for the synthesis of a wide array of heterocyclic systems. Both the enamide-like core and the dienophilic alkene moiety can participate in cyclization and cycloaddition reactions to generate important heterocyclic scaffolds.

Synthesis of Nitrogen-Containing Heterocycles from the Nitrile and Amide

The enamide substructure within this compound is a key synthon for building various nitrogen-containing heterocycles. The reactivity of the nitrile and amide groups can be harnessed in concert to form rings such as pyrimidines and pyrazoles.

General protocols for the synthesis of pyrimidines often involve the condensation of a three-carbon unit with an amidine source. In this context, this compound can act as the three-carbon component. One established method involves the direct condensation of N-vinyl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640) and a mild base like 2-chloropyridine, to afford pyrimidine (B1678525) derivatives in a single step. nih.gov Another approach utilizes a samarium chloride-catalyzed cyclization of β-formyl enamides with urea, which serves as the N-C-N fragment, under microwave irradiation. organic-chemistry.org

While direct examples using this compound are not extensively documented, the synthesis of pyrazoles from structurally related compounds highlights its potential. For instance, the reaction of N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine (B178648) hydrate (B1144303) proceeds via cyclization involving a nitrile group and the amide nitrogen to yield N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.gov This transformation underscores the utility of the benzamide-nitrile framework in constructing five-membered heterocycles.

The following table illustrates potential heterocyclic syntheses using the nitrile and amide functionalities.

Starting Material AnalogueReagentsProduct ClassReference
N-Vinyl Amide / NitrileTrifluoromethanesulfonic anhydride, 2-ChloropyridinePyrimidine nih.gov
β-Formyl EnamideUrea, Samarium Chloride (cat.), MicrowavePyrimidine organic-chemistry.orgresearchgate.net
N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamideHydrazine Hydrate, Piperidine (cat.)Pyrazole nih.gov

Cycloaddition Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound introduces the possibility of participating in various cycloaddition reactions, a powerful tool for constructing cyclic systems with high stereocontrol. The alkene can function as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a partner in [3+2] dipolar cycloadditions.

In a potential [4+2] cycloaddition, the electron-withdrawing nature of the adjacent nitrile and amide groups activates the alkene moiety, making it a suitable dienophile for reactions with electron-rich dienes. This would lead to the formation of substituted cyclohexene (B86901) derivatives, which can be further elaborated.

Furthermore, the alkene can participate in 1,3-dipolar cycloadditions. For example, nitrile oxides, generated in situ from oximes, can react with the alkene of this compound to form isoxazoline (B3343090) rings. wikipedia.org Another relevant transformation is the reaction with 2-amido-1,3-diaminoallyl cations, which act as 1,3-dipoles and undergo net [3+2] cycloadditions with alkenes to yield 2-amino imidazolines. nih.gov These reactions provide direct routes to five-membered heterocyclic systems.

The table below summarizes potential cycloaddition reactions involving the alkene functionality.

Reaction TypeDipole/DieneResulting Heterocycle/CarbocycleReference
[4+2] CycloadditionElectron-rich diene (e.g., Danishefsky's diene)Substituted Cyclohexene researchgate.net
[3+2] CycloadditionNitrile Oxide (R-CNO)Isoxazoline wikipedia.org
[3+2] Cycloaddition2-Amido-1,3-diaminoallyl Cation2-Amino Imidazoline nih.gov
[4+3] CycloadditionAcyclic DienesSeven-membered Carbocycle nih.gov

Scaffold for Complex Molecular Architectures

Beyond its direct use in forming heterocycles, this compound is a valuable scaffold that can be elaborated into more complex molecules. Its functional groups serve as handles for further synthetic transformations.

Role of this compound as a Synthetic Intermediate

N-acyl-α-amino nitriles, a class of compounds to which this compound belongs, are recognized as crucial intermediates in the synthesis of α-amino acids. google.comnih.gov The benzamide (B126) group plays a key role in these transformations, facilitating the hydrolysis of the otherwise robust nitrile group to a carboxylic acid under acidic conditions. nih.gov This process often proceeds through an oxazoline (B21484) intermediate. The resulting unsaturated amino acid derivative can then be subjected to various modifications.

This role as an intermediate extends to the synthesis of other complex targets. The initial heterocyclic products formed, as described in section 6.1, can serve as the core of more elaborate structures, including potential pharmaceutical agents. nih.gov

Functionalization Strategies for Diversification of the Compound

The multiple functional groups of this compound allow for a wide range of chemical modifications, enabling the creation of a library of diverse compounds from a single scaffold.

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide. chemistrysteps.comlibretexts.org It can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Furthermore, the addition of Grignard or organolithium reagents converts the nitrile into a ketone. chemistrysteps.comlibretexts.org

Alkene Group: The double bond can undergo various addition reactions. For example, hydrogenation would yield the saturated analogue, N-(1-cyanopropyl)benzamide. Halogenation or hydrohalogenation would introduce further functional handles.

Amide Group: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and the corresponding aminonitrile. The N-H proton can also be deprotonated and alkylated.

Benzoyl Group: The aromatic ring of the benzoyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule.

The following table outlines key functionalization strategies.

Functional GroupReaction TypeReagentsProduct Functional GroupReference
NitrileHydrolysisH₃O⁺ or OH⁻Carboxylic Acid wikipedia.orgchemistrysteps.com
NitrileReductionLiAlH₄Primary Amine libretexts.orgyoutube.com
NitrileGrignard AdditionR-MgBr, then H₃O⁺Ketone libretexts.orglibretexts.org
AlkeneHydrogenationH₂, Pd/CAlkaneN/A
AmideHydrolysisH₃O⁺ or OH⁻Carboxylic Acid + AmineN/A

Development of Novel Synthetic Methodologies Utilizing Cyanoalkenylbenzamides

The unique reactivity of cyanoalkenylbenzamides positions them as valuable tools in the development of new synthetic methods. Research into the synthesis of pyrimidines and other heterocycles by combining the functionalities of amides and nitriles is an active area. nih.gov Methodologies that leverage the enamide-like character for annulation reactions are particularly promising. organic-chemistry.org

The development of one-pot, multicomponent reactions that utilize scaffolds like this compound is a key goal in modern organic synthesis, aiming for efficiency and sustainability. For example, protocols that combine cycloaddition with subsequent functionalization in a single pot would be highly valuable. The exploration of transition-metal-catalyzed reactions to functionalize the C-H bonds of the alkene or the aromatic ring also represents a frontier in expanding the synthetic utility of this class of compounds.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for N-(1-Cyanoprop-2-en-1-yl)benzamide Analogs

The development of novel synthetic strategies for accessing analogs of this compound is crucial for expanding the chemical space and enabling the synthesis of derivatives with tailored properties. Current research points towards several promising directions.

One emerging area is the application of rhodium(III)-catalyzed C-H activation and amidation of enamides with isocyanates. This methodology has been successfully employed for the synthesis of β-enamine amides, which are structurally related to this compound. nih.govacs.org This approach offers a direct and efficient route to complex amide structures and could potentially be adapted for the synthesis of a variety of N-acyl cyanoalkenylbenzamide analogs.

Another promising strategy involves the synthesis and derivatization of N-allenyl cyanamides. Researchers have developed a one-pot deoxycyanamidation-isomerization approach to access these novel allenamides from propargyl alcohols. nih.gov The resulting N-allenyl cyanamides can undergo various transformations, including hydroarylation and hydroamination, to generate a diverse array of cyanamide (B42294) products that would be challenging to synthesize using traditional methods. nih.gov This methodology could be a powerful tool for creating a library of this compound analogs with diverse substitution patterns on the alkenyl backbone.

Furthermore, palladium-catalyzed three-component reactions represent a highly atom-economical and convergent approach to complex molecules. A novel method for the synthesis of N-acyl propiolamides has been developed using terminal alkynes, isonitriles, and sodium carboxylates. nih.gov While this method yields a different class of unsaturated amides, the principles of multi-component reactions could inspire the development of a similar strategy for the one-pot synthesis of this compound from readily available starting materials.

The table below summarizes some emerging synthetic strategies that could be adapted for the synthesis of this compound analogs.

Synthetic StrategyKey FeaturesPotential Application for Analogs
Rh(III)-Catalyzed C-H Amidation nih.govacs.orgDirect amidation of enamide C-H bonds with isocyanates.Synthesis of analogs with varied N-acyl groups and substitution on the benzoyl ring.
N-Allenyl Cyanamide Chemistry nih.govOne-pot synthesis from propargyl alcohols followed by derivatization.Access to analogs with diverse substituents on the prop-2-en-1-yl moiety.
Palladium-Catalyzed Three-Component Reactions nih.govConvergent synthesis from simple starting materials.Development of a one-pot synthesis for the core this compound scaffold.

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing existing synthetic methods and designing new transformations. While specific mechanistic studies on this compound are limited, insights can be drawn from related catalytic processes.

Palladium-catalyzed reactions are central to the synthesis of many unsaturated amides and nitriles. Mechanistic studies of the palladium-catalyzed aminocarbonylation of aryl chlorides have revealed the intricate steps involved, including oxidative addition, CO insertion, and reductive elimination. nih.gov Understanding the factors that control these steps, such as ligand effects and the role of additives, would be invaluable for developing more efficient syntheses of this compound.

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms. Computational studies on the palladium-catalyzed oxidative allene-allene cross-coupling have provided detailed insights into the competing reaction pathways and the factors governing selectivity. rsc.org Similar DFT studies focused on the palladium-catalyzed aminocyanation of allenes could provide a detailed picture of the formation of the N-(1-cyanoprop-2-en-1-yl) moiety, including the transition state geometries and activation energies for key steps. This knowledge would be instrumental in designing more selective and efficient catalytic systems.

Furthermore, mechanistic investigations into rhodium-catalyzed reactions of benzamides, such as C-H activation and cycloaddition, can offer valuable parallels. acs.org Studies have shown that the nature of the directing group and the oxidant can significantly influence the reaction outcome. A thorough mechanistic investigation of the formation of this compound, potentially through a palladium-catalyzed three-component reaction of a benzamide (B126), an allene (B1206475), and a cyanide source, would need to consider the coordination of the reactants to the metal center, the mechanism of C-N and C-C bond formation, and the factors controlling regioselectivity and stereoselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis with modern technologies like flow chemistry and automated synthesis platforms holds immense potential for accelerating discovery and enabling process optimization.

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the ability to perform multi-step reactions in a continuous fashion. youtube.comyoutube.com The synthesis of functionalized enamides and other unsaturated systems has been successfully demonstrated in flow reactors. magtech.com.cn Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and easier scalability. The on-demand generation of reactive intermediates, a key feature of flow chemistry, could be particularly beneficial for reactions involving sensitive or unstable species. youtube.com

Automated synthesis platforms, which combine robotics with chemical reactors, can significantly increase the throughput of compound synthesis and enable the rapid generation of compound libraries for screening purposes. scilit.com These platforms can be programmed to perform complex multi-step syntheses with minimal human intervention. The development of an automated synthesis protocol for this compound and its analogs would allow for the efficient exploration of the chemical space around this scaffold. This would be particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry or materials science.

The table below highlights the potential benefits of integrating modern technologies into the chemistry of this compound.

TechnologyPotential Benefits
Flow Chemistry youtube.comyoutube.comImproved reaction control, enhanced safety, scalability, and potential for multi-step synthesis.
Automated Synthesis scilit.comHigh-throughput synthesis of analogs, rapid library generation, and increased reproducibility.

Exploration of Novel Catalytic Systems for Cyanoalkenylbenzamide Chemistry

The discovery of novel and more efficient catalytic systems is a cornerstone of advancing the chemistry of this compound. While palladium catalysts have shown promise, exploring other transition metals and catalyst designs could lead to significant breakthroughs.

Rhodium catalysts have demonstrated unique reactivity in the stereoselective formation of Z-enamines from allylaziridines, a transformation that deviates from the typically favored E-isomer. nih.gov This suggests that rhodium catalysts could offer complementary selectivity in the synthesis of this compound analogs. The development of chiral rhodium catalysts could also open the door to enantioselective syntheses.

Copper catalysis is another area of interest, with recent reports on the enantioselective aminative difunctionalization of alkenes using a novel chiral cyano oxazoline (B21484) ligand. acs.org This demonstrates the potential of copper catalysts in forming C-N bonds with high stereocontrol. Exploring copper-catalyzed approaches for the synthesis of this compound could provide milder and more cost-effective alternatives to palladium-based systems.

Furthermore, the development of bifunctional catalysts, which can activate multiple reactants simultaneously, is a rapidly growing field. A combined chiral aldehyde/palladium catalytic system has been successfully used for the asymmetric three-component reaction of allenes, aryl iodides, and amino acid esters. rsc.org A similar bifunctional catalytic approach could be envisioned for the synthesis of chiral this compound analogs, where one catalytic moiety activates the benzamide and the other controls the stereoselective addition to the allene and cyanide source.

The search for novel catalytic systems should also include the exploration of different ligand scaffolds. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst. High-throughput screening of ligand libraries could accelerate the discovery of optimal catalysts for the synthesis of this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.